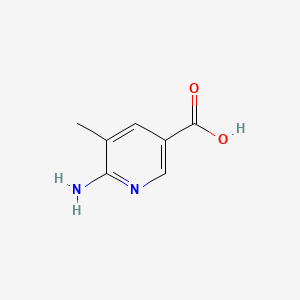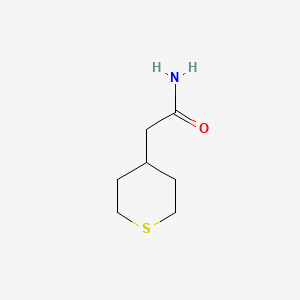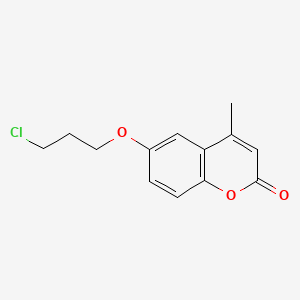![molecular formula C6H6BrClO B575298 3-Bromobicyclo[1.1.1]pentane-1-carbonyl chloride CAS No. 164795-74-8](/img/structure/B575298.png)
3-Bromobicyclo[1.1.1]pentane-1-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromobicyclo[1.1.1]pentane-1-carbonyl chloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. 1.1]pentane-1-carbonyl chloride.
Wirkmechanismus
The mechanism of action of 3-Bromobicyclo[1.1.1]pentane-1-carbonyl chloride is not well understood. However, it is believed to act as an electrophile due to the presence of the carbonyl chloride functional group. It can react with nucleophiles such as amines and alcohols to form new compounds.
Biochemical and Physiological Effects:
There is limited information available regarding the biochemical and physiological effects of 3-Bromobicyclo[1.1.1]pentane-1-carbonyl chloride. However, it has been reported to have low toxicity and is not expected to cause any significant health effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-Bromobicyclo[1.1.1]pentane-1-carbonyl chloride in lab experiments is its ability to introduce a bromine atom into a molecule. This can be useful in the synthesis of other compounds. However, one of the limitations is that it is not very reactive and may require the use of a catalyst or elevated temperatures to facilitate the reaction.
Zukünftige Richtungen
There are several future directions for the use of 3-Bromobicyclo[1.1.1]pentane-1-carbonyl chloride in scientific research. One potential application is in the synthesis of new compounds with potential biological activity. It could also be used in the development of new materials with unique properties. Additionally, further research is needed to better understand the mechanism of action and potential health effects of this compound.
In conclusion, 3-Bromobicyclo[1.1.1]pentane-1-carbonyl chloride is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in the future.
Synthesemethoden
The synthesis of 3-Bromobicyclo[1.1.1]pentane-1-carbonyl chloride involves the reaction of bicyclo[1.1.1]pentane-1-carbonyl chloride with hydrogen bromide. The reaction is carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid. The resulting product is purified through distillation or recrystallization.
Wissenschaftliche Forschungsanwendungen
3-Bromobicyclo[1.1.1]pentane-1-carbonyl chloride has been widely used in scientific research due to its potential applications in various fields. It has been used as a reagent in organic synthesis to introduce a bromine atom into a molecule. It has also been used as a starting material for the synthesis of other compounds such as 3-Bromobicyclo[1.1.1]pentane-1-carboxylic acid and 3-Bromobicyclo[1.1.1]pentane-1-carboxamide.
Eigenschaften
IUPAC Name |
3-bromobicyclo[1.1.1]pentane-1-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClO/c7-6-1-5(2-6,3-6)4(8)9/h1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYEOMBUIDXDKQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)Br)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30664972 |
Source


|
| Record name | 3-Bromobicyclo[1.1.1]pentane-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30664972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.47 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
164795-74-8 |
Source


|
| Record name | 3-Bromobicyclo[1.1.1]pentane-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30664972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,2,2-Trifluoro-1-[(3R)-3-methylpyrrolidin-1-yl]ethan-1-one](/img/structure/B575220.png)




![2,2-Di(propan-2-yl)tricyclo[1.1.1.0~1,3~]pentane](/img/structure/B575231.png)
